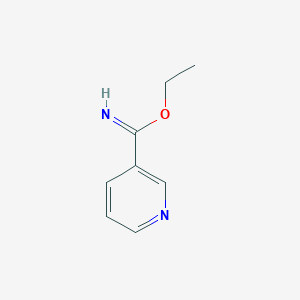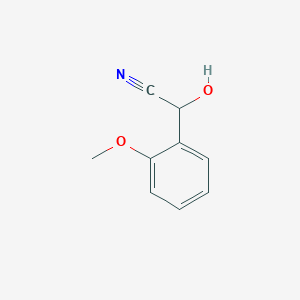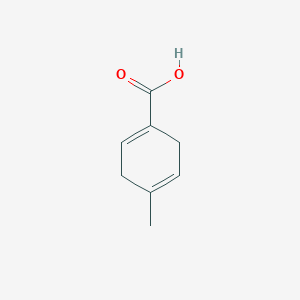
4-甲基环己xa-1,4-二烯-1-羧酸
描述
4-Methylcyclohexa-1,4-diene-1-carboxylic acid is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.16 .
Molecular Structure Analysis
The molecular structure of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid consists of a six-membered ring with two double bonds and a carboxylic acid group attached to a carbon that is also attached to a methyl group .Physical and Chemical Properties Analysis
4-Methylcyclohexa-1,4-diene-1-carboxylic acid has a melting point of 180-181 °C and a predicted boiling point of 261.9±39.0 °C . Its density is predicted to be 1.139±0.06 g/cm3 . The pKa is predicted to be 4.65±0.40 .科学研究应用
立体选择性烷基化反应
4-甲基环己xa-1,4-二烯-1-羧酸已被研究用于立体选择性烷基化反应,其中在各种条件下将其去质子化和随后烷基化会导致立体选择性生成化合物。值得注意的是,此过程是完全立体选择性的,尽管在某些条件下会形成杂质和双烷基化化合物,这说明了该化学物质在合成化学中的反应性和潜力 (Bennett 等人,2012 年)。
氧化和还原反应
已经探索了该化学物质在氧化和还原反应中的反应性,揭示了其对各种反应条件的敏感性以及在某些储存条件下的稳定性。这种理解对于将其用作药物中的合成前体至关重要,展示了其多功能性和处理和储存条件的重要性 (Luna 和 Cravero,2005 年)。
流感病毒唾液酸酶抑制
4-甲基环己xa-1,4-二烯-1-羧酸的某些衍生物已被合成并显示出抑制甲型流感唾液酸酶,表明该化学物质在抗病毒治疗中的潜在治疗应用 (Kerrigan 等人,2001 年)。
布朗斯台德酸催化的转移氢化
该化学物质已被用于布朗斯台德酸催化的转移氢化,作为更常用的双氢替代物的替代品。它在此背景下的应用证明了其在有机合成中的潜力,特别是在烯烃和亚胺的转移氢化中 (Chatterjee 和 Oestreich,2016 年)。
支链碳糖的合成
已经描述了通过光氧化和自由基环化过程将 4-甲基环己xa-1,4-二烯-1-羧酸衍生物转化为支链碳糖。这条合成路线突出了其在具有药物化学和药物开发潜在应用的复杂分子结构的创建中的效用 (Altun 等人,2014 年)。
作用机制
Mode of Action
It’s known that the compound can generate alkyl radicals when decomposed thermally in the presence of a radical initiator . These radicals can interact with various molecular targets, leading to changes in their function.
Biochemical Pathways
The generation of alkyl radicals suggests that it may influence redox reactions and related pathways .
Result of Action
The generation of alkyl radicals suggests that it may induce oxidative stress and related cellular responses .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid. For instance, its thermal decomposition to generate alkyl radicals suggests that high temperatures could enhance its activity .
生化分析
Biochemical Properties
4-Methylcyclohexa-1,4-diene-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, which catalyzes the reaction of cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate with NADP+ to produce 4-methylcatechol, NADPH, H+, and CO2 . This interaction highlights the compound’s role in redox reactions and its potential impact on cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, facilitating the transfer of electrons from the substrate to NADP+, resulting in the production of NADPH . This enzyme activation plays a crucial role in maintaining cellular redox balance and supporting various biosynthetic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylcyclohexa-1,4-diene-1-carboxylic acid have been studied over time. The compound exhibits stability under standard storage conditions (2-8°C) and maintains its purity for extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound can influence cellular processes over time, but detailed temporal effects are still being explored.
Metabolic Pathways
4-Methylcyclohexa-1,4-diene-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase, which plays a role in the catabolism of cyclic compounds . The compound’s involvement in redox reactions and its ability to produce metabolites like 4-methylcatechol suggest its participation in metabolic flux and the regulation of metabolite levels.
属性
IUPAC Name |
4-methylcyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-2-4-7(5-3-6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCSLJJQJLQYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



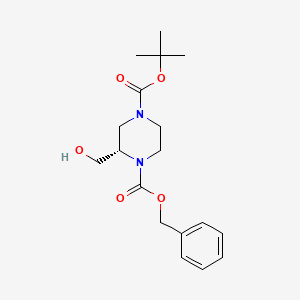


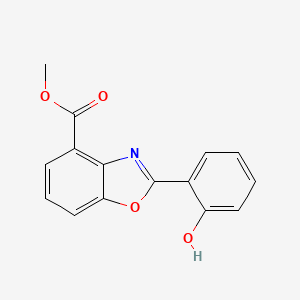
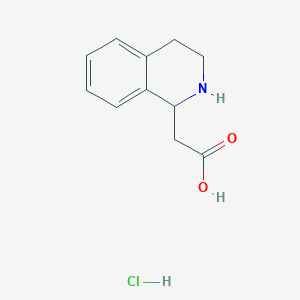
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B3143616.png)

